molecular formula C17H22N4O5S B2769692 ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689750-86-5

ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2769692
CAS No.: 689750-86-5
M. Wt: 394.45
InChI Key: ONQKYZVXYHMBGY-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a 1,2,4-triazole derivative characterized by a methyl group at the 4-position of the triazole ring and a 3,4-dimethoxyphenyl formamido moiety linked via a methylene bridge to the 5-position. The sulfanyl group at the 3-position is esterified with an ethyl acetate group. This structural framework is common in agrochemical and pharmaceutical research due to the triazole ring’s versatility in hydrogen bonding and electronic modulation, which can enhance biological activity .

Properties

IUPAC Name

ethyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-5-26-15(22)10-27-17-20-19-14(21(17)2)9-18-16(23)11-6-7-12(24-3)13(8-11)25-4/h6-8H,5,9-10H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQKYZVXYHMBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the dimethoxybenzoyl group and the ethyl ester moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester moiety with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Compounds containing triazole rings have been extensively studied for their anticancer properties. Ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate may exhibit similar properties due to its structural components. Triazoles are known to inhibit specific enzymes involved in cancer cell proliferation and survival pathways, making this compound a candidate for further investigation in cancer therapeutics .
  • Antimicrobial Properties : The presence of the triazole moiety and the sulfanyl group suggests potential antimicrobial activity. Studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains and fungi . This could lead to the development of new antimicrobial agents that address resistance issues in current treatments.
  • Anti-inflammatory Effects : Research has indicated that compounds related to triazoles can exhibit anti-inflammatory properties. This compound may be explored for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or other chronic inflammatory diseases .

Agricultural Applications

  • Pesticide Development : The structural characteristics of this compound may lend itself well to pesticide formulation. Triazole derivatives are known for their efficacy as fungicides and herbicides. Their ability to inhibit specific biochemical pathways in pests can lead to effective pest control solutions .
  • Plant Growth Regulators : Compounds with triazole structures can also function as plant growth regulators. They may influence plant metabolism and growth patterns by modulating hormone levels or stress responses. This application could enhance crop yields and resilience against environmental stressors .

Summary of Research Findings

Application AreaPotential EffectsReferences
Medicinal ChemistryAnticancer activity; antimicrobial effects; anti-inflammatory properties ,
Agricultural SciencePesticide development; plant growth regulation ,

Case Studies

  • Triazole Derivatives in Cancer Treatment : A study highlighted the efficacy of triazole derivatives in inhibiting tumor growth in xenograft models. These compounds demonstrated significant suppression of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival .
  • Antimicrobial Screening : Research on various triazole compounds showed promising results against resistant bacterial strains. The structural modifications similar to those found in this compound could enhance their efficacy against pathogens .

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The triazole ring and dimethoxybenzoyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The compound’s structural analogs differ primarily in substituents on the benzamido group and the triazole ring. Key examples include:

Compound Name Substituents on Benzamido Group Triazole Ring Substituent Key Features
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate 4-Fluorophenyl Phenyl Enhanced electronegativity due to fluorine; increased lipophilicity.
Ethyl 2-[[5-((4-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl]thio]acetate 4-Nitrophenyl 3-Methylphenyl Strong electron-withdrawing nitro group; potential for redox activity.
Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 4-Methyl-3-nitrophenyl 4-Fluorophenyl Mixed electronic effects (methyl donor, nitro acceptor); steric hindrance.
Target Compound 3,4-Dimethoxyphenyl Methyl Methoxy groups act as electron donors; improved solubility in polar media.
  • Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound donates electron density via methoxy substituents, contrasting with electron-withdrawing groups (e.g., nitro in or fluorine in ). This difference may influence charge distribution, affecting binding to biological targets .

Pharmacological and Physicochemical Properties

  • Solubility : The dimethoxy groups in the target compound may improve aqueous solubility compared to nitro- or fluoro-substituted analogs, which are more lipophilic .
  • For instance, derivatives with furan or thiophene moieties show anti-inflammatory effects , whereas nitro-substituted analogs may act as prodrugs requiring metabolic activation .

Crystallographic and Analytical Data

  • Crystallinity : Compounds like those in crystallize in triclinic systems (P 1̄ symmetry), while the target compound’s methoxy groups may favor different packing motifs.
  • Characterization : IR and elemental analysis are standard for confirming triazole derivatives’ structures .

Biological Activity

Ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, structure, and biological effects of this compound based on various research studies.

Synthesis and Structure

The compound is synthesized through a multi-step process that typically involves the reaction of specific precursors under controlled conditions. The synthesis pathway often includes the formation of the triazole ring and the introduction of the formamido group. The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Biological Activities

1. Antimicrobial Activity:
Research indicates that derivatives of triazole compounds exhibit substantial antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance, studies have demonstrated its potency against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .

2. Antitumor Activity:
The compound's structural features suggest potential antitumor activity. Similar triazole derivatives have been reported to inhibit cancer cell proliferation in vitro. Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

3. Anticonvulsant Properties:
Certain studies have explored the anticonvulsant properties of triazole derivatives. This compound is hypothesized to modulate neurotransmitter systems involved in seizure activity .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various triazole derivatives for antimicrobial efficacy, this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against E. coli and S. aureus strains .

Case Study 2: Antitumor Activity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant apoptotic activity observed at higher concentrations .

Research Findings Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibits bacterial growth
AntitumorInduces apoptosis in cancer cells
AnticonvulsantModulates neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-[(5-{[(3,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, and what key reagents are involved?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the triazole core. Key steps include:

  • Step 1 : Formation of the 1,2,4-triazole ring via cyclization of thiosemicarbazides or hydrazine derivatives under acidic conditions .
  • Step 2 : Introduction of the sulfanylacetate group via nucleophilic substitution, often using ethyl 2-mercaptoacetate and a base like K₂CO₃ in DMF .
  • Step 3 : Amidation of the triazole’s methyl group with 3,4-dimethoxybenzoyl chloride in the presence of coupling agents (e.g., EDCI/HOBt) .
    • Key Reagents : Ethyl 2-mercaptoacetate, 3,4-dimethoxybenzoyl chloride, K₂CO₃, EDCI/HOBt .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Structural confirmation relies on:

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Peaks for the triazole ring (δ ~7.5–8.5 ppm for aromatic protons), ethyl ester (δ ~1.2–4.3 ppm), and dimethoxyphenyl groups (δ ~3.8–4.0 ppm for OCH₃) .
  • IR Spectroscopy : Stretching vibrations for C=O (ester: ~1730 cm⁻¹; amide: ~1650 cm⁻¹) and S–C (thioether: ~650 cm⁻¹) .
  • X-ray Crystallography : For unambiguous 3D conformation analysis (e.g., bond angles, dihedral angles of the triazole and dimethoxyphenyl moieties) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for higher yields of the target compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts reaction pathways and transition states to identify energy barriers in cyclization or amidation steps .
  • Solvent Optimization : Molecular dynamics simulations assess solvent effects (e.g., DMF vs. THF) on reaction kinetics and selectivity .
  • Example : DFT studies on similar triazoles show that polar aprotic solvents stabilize intermediates, improving amidation yields by 15–20% .

Q. What strategies resolve contradictory data in biological activity studies of this compound?

  • Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Solutions include:

  • Purity Assessment : HPLC-MS (>95% purity) to rule out side products .
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, incubation times) .
  • Mechanistic Studies : Use SAR (Structure-Activity Relationship) models to isolate contributions of the dimethoxyphenyl or triazole groups .

Q. How does the sulfanylacetate moiety influence the compound’s reactivity in downstream modifications?

  • Methodological Answer : The thioether group (S–C) enables:

  • Oxidation : Controlled oxidation with H₂O₂ or mCPBA yields sulfoxide/sulfone derivatives for enhanced solubility .
  • Nucleophilic Substitution : Replacement with amines or thiols under basic conditions to diversify functionality .
  • Example : In analogous compounds, sulfanyl-to-sulfone conversion increased metabolic stability by 30% in hepatic microsome assays .

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